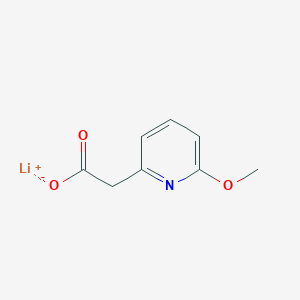![molecular formula C10H6F6O4 B2439975 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid CAS No. 1845695-98-8](/img/structure/B2439975.png)
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1845695-98-8 . It has a molecular weight of 304.15 . The IUPAC name for this compound is 4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F6O4/c11-8(20-10(14,15)16)9(12,13)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Derivation
1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative obtained through Wittig methylenation of corresponding butenones, has been used to synthesize functionalized (trifluoromethyl)benzenes and -pyridines. The process involves reactions with dienophiles like di-Me acetylenedicarboxylate and Me propiolate to produce trifluoromethyl-substituted phthalates or benzoates, highlighting the role of such compounds in organic synthesis and functional group transformation (Volle & Schlosser, 2002).
Structural Analysis and Crystal Engineering
The crystal structure of various alkoxy-substituted benzoic acids, including 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid, has been studied to understand the packing arrangements influenced by hydrogen bonding and other intermolecular interactions. These studies are crucial for designing materials with desired physical properties and understanding the molecular features governing crystalline architectures (Raffo et al., 2014).
Complexation and Luminescence Studies
The synthesis and crystal structures of lanthanide 4-benzyloxy benzoates have been explored to assess the influence of electron-withdrawing and electron-donating groups on luminescent properties. Understanding these interactions and the resulting photophysical properties is significant for developing materials for various optical applications (Sivakumar et al., 2010).
Chemical Reactivity and Substitution Reactions
Studies on the trifluoromethoxy group have shown its potency as a long-range electron-withdrawing substituent, impacting chemical reactivity and influencing substitution reactions. This knowledge is vital for organic synthesis, especially when designing compounds with specific reactivity patterns (Castagnetti & Schlosser, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
The primary targets of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid are currently unknown . This compound is a research chemical and is used as a reference standard for pharmaceutical testing .
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors, and can influence their activity .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including the inhibition of enzyme activity and the modulation of receptor signaling .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can potentially influence the action of this compound .
Propiedades
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O4/c11-8(20-10(14,15)16)9(12,13)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWGTRXNJVLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2439892.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(benzylthio)ethanone](/img/structure/B2439895.png)


![1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2439899.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2439900.png)
![2-[2-(Benzenesulfonamido)-2-oxoethoxy]benzamide](/img/structure/B2439901.png)


![[1-(2-Methylpyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B2439905.png)
![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)


